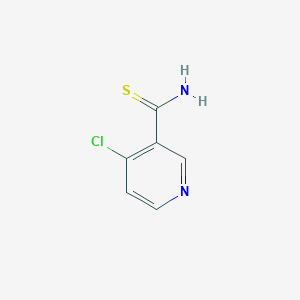

4-Chloropyridine-3-carbothioamide

Description

Properties

Molecular Formula |

C6H5ClN2S |

|---|---|

Molecular Weight |

172.64 g/mol |

IUPAC Name |

4-chloropyridine-3-carbothioamide |

InChI |

InChI=1S/C6H5ClN2S/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) |

InChI Key |

MYOJAEBAGVZZEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

4-Chloropyridine-3-carbothioamide has been investigated for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. A study by Brycki et al. (2022) highlighted the compound's effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting tumor growth. In vivo studies indicated that this compound could reduce tumor volume in xenograft models of lung cancer when administered at specific doses. This effect is attributed to its ability to interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

In agriculture, compounds similar to this compound are utilized as pesticides and herbicides due to their efficacy in controlling plant pathogens and pests.

Fungicidal Activity

Research indicates that chlorinated pyridine derivatives possess fungicidal properties. The compound's structure allows it to disrupt fungal cell membranes, leading to cell death. This property makes it suitable for developing new fungicides that can combat resistant strains of plant pathogens .

Herbicide Development

The compound's mechanism of action involves inhibiting specific enzymes essential for plant growth, making it a valuable candidate for herbicide formulation. Studies have shown that it can effectively control weed species without harming crops, thereby improving agricultural yield .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Reactions with Thioketones : The reaction of 4-chloropyridine with thioketones under acidic conditions yields the carbothioamide.

- Amidation Reactions : The introduction of amines into the chlorinated pyridine framework can produce various derivatives with enhanced biological activities.

Case Studies on Derivatives

Several studies have explored derivatives of this compound, enhancing its pharmacological profile:

- Cervical Cancer Model : In a study involving cervical cancer cells, derivatives exhibited significantly reduced tumor sizes compared to controls when administered intraperitoneally at doses of 10 mg/kg every two days .

- Fungal Resistance : A derivative was tested against Fusarium species, showing reduced fungal growth and promising results for agricultural applications .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-(Trifluoromethyl)pyridine-3-carbothioamide

- Molecular Formula : C₇H₅F₃N₂S

- Molecular Weight : 206.19 g/mol

- Key Differences: The trifluoromethyl (-CF₃) group at position 4 is strongly electron-withdrawing, enhancing the pyridine ring's electrophilicity compared to the chloro (-Cl) substituent in the target compound.

4-Chloro-3-iodopyridine hydrochloride

- CAS No.: 343781-36-2

- Key Differences: Position 3 is substituted with iodine (-I), a polarizable halogen, instead of carbothioamide. The hydrochloride salt form improves aqueous solubility compared to the neutral carbothioamide derivative .

Functional Group Variations at Position 3

4-Chloropyridine hydrochloride

Data Table: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Position 4 Substituent | Position 3 Substituent | Key Properties |

|---|---|---|---|---|---|

| 4-Chloropyridine-3-carbothioamide | C₆H₅ClN₂S | ~172.63 | -Cl | -C(S)NH₂ | Moderate lipophilicity, H-bonding |

| 4-(Trifluoromethyl)pyridine-3-carbothioamide | C₇H₅F₃N₂S | 206.19 | -CF₃ | -C(S)NH₂ | High lipophilicity, strong EWG* |

| 4-Chloro-3-iodopyridine hydrochloride | C₅H₄ClIN·HCl | ~282.36 | -Cl | -I | High reactivity, salt-enhanced solubility |

*EWG: Electron-Withdrawing Group

Research Implications

- Electronic Effects : The -CF₃ group in 4-(Trifluoromethyl)pyridine-3-carbothioamide may stabilize negative charges in intermediates, favoring nucleophilic aromatic substitution reactions compared to the -Cl group .

- Biological Activity: The carbothioamide group in the target compound could act as a pharmacophore in enzyme inhibition, whereas iodine in 4-Chloro-3-iodopyridine derivatives might serve as a halogen-bond donor .

- Synthetic Utility : The hydrochloride salt forms (e.g., 4-Chloropyridine hydrochloride) are advantageous for aqueous-phase reactions, while neutral carbothioamides may require organic solvents .

Preparation Methods

Phosphorus Trichloride and Chlorine Gas-Mediated Chlorination

The introduction of a chlorine atom at the 4-position of pyridine derivatives is typically achieved via halogenation using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). In a method adapted from chloropyridine sulfonic acid chloride synthesis, 4-hydroxypyridine-3-carboxylic acid undergoes chlorination in a mixture of PCl₃ and Cl₂. The reaction proceeds under reflux (80–110°C), substituting the hydroxyl group with chlorine while preserving the carboxylic acid functionality. This step avoids undesired ring chlorination due to controlled Cl₂ introduction rates.

Phosphorus Pentachloride in Phosphoryl Chloride

An alternative approach employs phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) as both solvent and chlorinating agent. For instance, 4-hydroxypyridine-3-carboxylic acid reacts with PCl₅ in POCl₃ under reflux (4–6 hours), yielding 4-chloropyridine-3-carbonyl chloride. This method achieves near-quantitative conversion due to POCl₃’s dual role as a Lewis acid catalyst and solvent.

Carbothioamide Group Introduction

Thiosemicarbazide Condensation

The carbothioamide group is introduced via nucleophilic acyl substitution using thiosemicarbazide. In a procedure modified from pyrazoline derivative synthesis, 4-chloropyridine-3-carbonyl chloride reacts with thiosemicarbazide in glacial acetic acid under reflux (4–6 hours). The reaction mechanism involves initial formation of a thiosemicarbazide intermediate, followed by cyclization to yield the carbothioamide.

Solvent and Temperature Optimization

Key parameters include:

-

Solvent : Glacial acetic acid enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by thiosemicarbazide.

-

Temperature : Reflux at 110°C ensures complete conversion while minimizing side reactions like hydrolysis.

-

Stoichiometry : A 1:1 molar ratio of acyl chloride to thiosemicarbazide prevents overconsumption of reagents.

Purification and Characterization

Crystallization and Washing

Post-reaction, the crude product is filtered and washed sequentially with water, toluene, and acetone to remove residual acetic acid and unreacted starting materials. Recrystallization in chloroform or ethanol yields high-purity 4-chloropyridine-3-carbothioamide (99.7% by HPLC).

Spectroscopic Validation

-

¹H NMR (DMSO-d6): A singlet at δ 12.92 ppm corresponds to the NH proton of the carbothioamide group.

-

¹³C NMR : Peaks at δ 166.21 ppm (C=O) and δ 152.33 ppm (C=S) confirm functional group incorporation.

-

IR Spectroscopy : Stretching vibrations at 2219 cm⁻¹ (C≡N) and 1649 cm⁻¹ (C=O) align with reported carbothioamide derivatives.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Byproduct Formation

Side products like 4-chloropyridine-3-carboxamide may form due to partial hydrolysis of the carbothioamide group. This is mitigated by strict anhydrous conditions and controlled reaction times.

Solvent Selection

Toluene and methyl tert-butyl ether (MTBE) are preferred for extraction due to their immiscibility with water and high solubility of the product. Acetone (15% v/v) is added to prevent caking during ammonia-mediated reactions.

Scalability and Industrial Relevance

The PCl₃/Cl₂ method is industrially favored for its scalability and reagent recyclability. Phosphorus oxychloride (POCl₃) distilled from reaction mixtures can be reused in subsequent batches, reducing waste .

Q & A

Q. Key Analytical Techniques :

How should researchers handle and store this compound to ensure stability during experimental procedures?

Q. Basic Research Focus

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Reactivity with moisture or strong oxidizers necessitates inert atmospheres (e.g., N₂) during synthesis .

- Storage : Keep in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis of the thioamide group. Stability studies for analogs show <5% degradation over 6 months under these conditions .

What strategies can be employed to optimize the yield of this compound when encountering low reaction efficiency in nucleophilic substitution reactions?

Advanced Research Focus

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile accessibility .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility, while elevated temperatures (80–100°C) accelerate kinetics .

- Stoichiometry Adjustments : A 1.2:1 molar ratio of thioamide precursor to carbonyl chloride reduces unreacted intermediates .

- In Situ Monitoring : TLC or HPLC tracking identifies side products (e.g., disulfides) early, enabling protocol adjustments .

How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR, MS) for this compound derivatives?

Advanced Research Focus

Discrepancies may arise from tautomerism, solvent effects, or impurities. Systematic approaches include:

- Tautomer Analysis : Use 2D NMR (COSY, NOESY) to detect thioketo-thiol tautomers, which shift δ values by ~0.5 ppm .

- Computational Refinement : Re-optimize DFT models with solvent parameters (e.g., PCM for DMSO) to align predicted/observed NMR shifts .

- High-Resolution MS : Confirm isotopic patterns (e.g., Cl⁻ → m/z 35/37 doublets) to rule out contamination .

- Control Experiments : Re-synthesize derivatives with modified substituents (e.g., 4-fluoro analogs) to isolate electronic effects .

What methodologies are recommended for evaluating the bioactivity of this compound in antimicrobial assays?

Q. Advanced Research Focus

- In Vitro Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Mechanistic Studies :

How can researchers address solubility challenges of this compound in pharmacological studies?

Q. Advanced Research Focus

- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridine nitrogen to improve bioavailability .

What are the best practices for characterizing byproducts formed during the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.